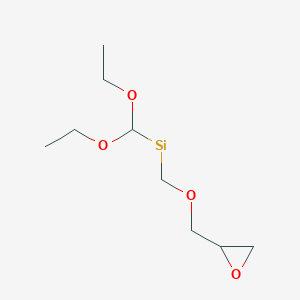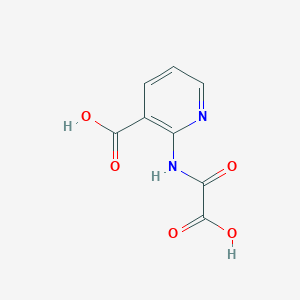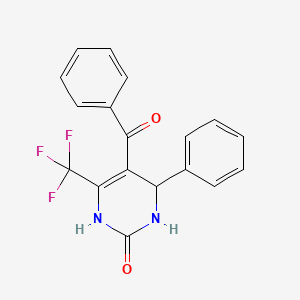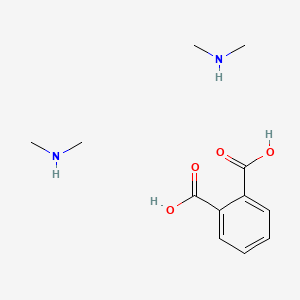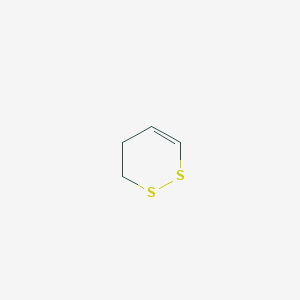
Trithiacyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Trithiacyclohexene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium sulfide in an aqueous medium. The reaction proceeds as follows:
ClCH2CH2CH2Cl+Na2S→(CH2S)3+2NaCl
This method typically requires refluxing the reactants in water for several hours to achieve a good yield of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: Trithiacyclohexene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Alkylated or acylated this compound derivatives.
科学研究应用
Trithiacyclohexene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of trithiacyclohexene involves its ability to interact with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and the chemical environment in which this compound is used.
相似化合物的比较
1,2,3-Trithiacyclohexane: Another sulfur-containing heterocycle with a similar ring structure but different substitution pattern.
Tetrahydrothiophene: A five-membered sulfur-containing ring compound with different chemical properties.
属性
CAS 编号 |
210237-55-1 |
|---|---|
分子式 |
C4H6S2 |
分子量 |
118.2 g/mol |
IUPAC 名称 |
3,4-dihydrodithiine |
InChI |
InChI=1S/C4H6S2/c1-2-4-6-5-3-1/h1,3H,2,4H2 |
InChI 键 |
KRXAVBPUAIKSFF-UHFFFAOYSA-N |
规范 SMILES |
C1CSSC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
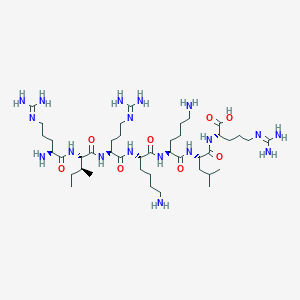
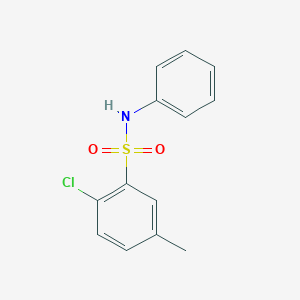
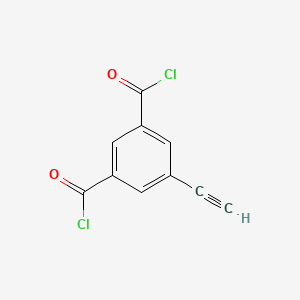
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
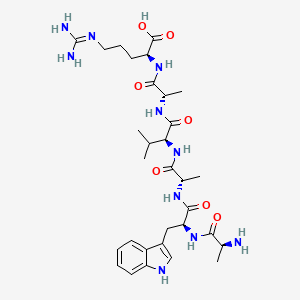
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)
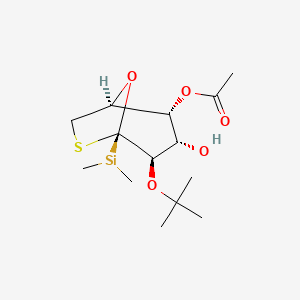
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
